molecular formula C8H5F2NO4 B1418479 Methyl 2,6-difluoro-3-nitrobenzoate CAS No. 84832-01-9

Methyl 2,6-difluoro-3-nitrobenzoate

Cat. No. B1418479
CAS RN: 84832-01-9
M. Wt: 217.13 g/mol
InChI Key: CIHHBTMZOLRCRL-UHFFFAOYSA-N
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Description

“Methyl 2,6-difluoro-3-nitrobenzoate” is a chemical compound with the molecular formula C8H5F2NO4 . It is also known as "2,6-Difluoro-3-nitrobenzoic Acid Methyl Ester" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate core with nitro (-NO2) and methyl (-CH3) functional groups, as well as two fluorine atoms attached to the benzene ring .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a molecular weight of 217.13 . The melting point is reported to be around 61°C , and the boiling point is 151°C .

Scientific Research Applications

Chromatographic Applications

Methyl 2,6-difluoro-3-nitrobenzoate finds application in chromatography. Specifically, methylated cyclodextrins, which are related to this compound, have been used as mobile phase additives in liquid chromatography. This enhances the separation of various isomers, including those of nitrobenzoic acid, which is structurally related to this compound (Tanaka, Miki, & Shono, 1985).

Solubility and Thermodynamic Studies

This compound and its derivatives are subjects of extensive solubility and thermodynamic studies. These studies involve measuring the solubility of structurally similar compounds in various organic solvents and calculating solute descriptors. Such research is crucial for predicting solubility in additional organic solvents and for optimizing purification processes (Hart et al., 2017); (Wu et al., 2016).

Analytical Chemistry

In analytical chemistry, methods for the quantitative determination of compounds structurally similar to this compound have been developed, using techniques like gas chromatography. These methods are practical and reliable for monitoring the purity of such materials and can be used in new product development and process analysis (Xue & Nan, 2002).

Molecular Structure Analysis

This compound is also studied for its molecular structure and behavior. For instance, the conformational behavior of structurally related compounds, such as methyl 3-nitrobenzoate, has been examined using various theoretical and experimental methods. This includes studying their molecular structures, rotational isomers, and interactions in different solvents (Konopacka & Pawełka, 2007).

Safety and Hazards

When handling “Methyl 2,6-difluoro-3-nitrobenzoate”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Methyl 2,6-difluoro-3-nitrobenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to cause skin and eye irritation, as well as respiratory tract irritation . The compound’s interactions with biomolecules are primarily due to its nitro and fluoro groups, which can participate in various chemical reactions. For instance, the nitro group can undergo reduction to form amines, which can then interact with enzymes and proteins through nucleophilic substitution reactions .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways is primarily due to its ability to interact with proteins and enzymes involved in these pathways. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the nitro group can undergo reduction to form an amine, which can then interact with enzymes through nucleophilic substitution reactions. This interaction can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to changes in its effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including skin and eye irritation, as well as respiratory tract irritation .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of various metabolites. These metabolites can then interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The nitro group of the compound can undergo reduction to form amines, which can then participate in further metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues. Additionally, binding proteins can affect the localization and distribution of the compound within cells .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with enzymes and other biomolecules, affecting its overall biochemical activity .

properties

IUPAC Name

methyl 2,6-difluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHHBTMZOLRCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656055
Record name Methyl 2,6-difluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84832-01-9
Record name Methyl 2,6-difluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,6-Difluoro-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Fuming nitric acid (11 g, 174 mmol) was added to a solution of methyl 2,6-difluorobenzoate (25 g, 145 mmol) in concentrated sulfuric acid (50 mL) at 0° C., and the reaction was stirred for 30 min at 0° C. The reaction mixture was poured over ice-water. The precipitate was filtered off by suction to give the desired product of Step B (25.1 g, 80.6%). 1H NMR (400 MHz, CDCl3) δ ppm 8.13-8.20 (m, 1H), 7.02-7.10 (m, 1H), 3.93 (s, 3H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80.6%

Synthesis routes and methods II

Procedure details

A 1 L flask was charged with 2,6-difluoro-3-nitrobenzoic acid (17.0 g, 83.7 mmol) and MeOH (170 mL, 0.5M). The flask was placed in a cold water bath, and an addition funnel charged with a 2M solution of trimethylsilyl (“TMS”) diazomethane in hexanes (209 mL, 419 mmol) was attached to the flask. The TMS diazomethane solution was added slowly to the reaction flask over the course of 2 hours. A large excess of reagent was required in order for the reaction to reach completion as determined by the ceased evolution of N2 upon further addition of reagent. The volatiles were removed in vacuo to afford methyl 2,6-difluoro-3-nitrobenzoate as a solid (18.2 g, 99%). The material was taken directly onto Step B.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
209 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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